Guanacastepene E
Description
Properties
Molecular Formula |
C22H32O5 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[(1R,2S,4R,5R,6R,9R,12S)-12-hydroxy-6,9-dimethyl-3-oxo-5-propan-2-yl-15-oxatetracyclo[7.6.1.02,6.013,16]hexadec-13(16)-en-4-yl] acetate |
InChI |
InChI=1S/C22H32O5/c1-11(2)15-20(27-12(3)23)18(25)17-19-16-13(10-26-19)14(24)6-7-21(16,4)8-9-22(15,17)5/h11,14-15,17,19-20,24H,6-10H2,1-5H3/t14-,15-,17+,19-,20+,21-,22+/m0/s1 |
InChI Key |
NGFGTILXQGWJEE-RTUSAJHPSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@H](C(=O)[C@H]2[C@@]1(CC[C@@]3(CC[C@@H](C4=C3[C@@H]2OC4)O)C)C)OC(=O)C |
Canonical SMILES |
CC(C)C1C(C(=O)C2C1(CCC3(CCC(C4=C3C2OC4)O)C)C)OC(=O)C |
Synonyms |
guanacastepene E |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Fragment Design
The molecular framework of guanacastepene E was deconstructed into two primary building blocks:
-
Cyclopentenone Fragment (A-ring) : Synthesized via asymmetric reduction of a prochiral ketone, establishing the C5-(S) stereocenter.
-
Cyclohexenyl Fragment (C-ring) : Constructed using an asymmetric ene reaction to set the C10-(R) configuration, followed by functional group manipulations.
These fragments were designed to converge at the quaternary carbon centers (C4 and C11), enabling efficient coupling through conjugate addition and Heck cyclization.
Critical Reaction Sequences in the Synthesis
Intramolecular Heck Reaction for B-Ring Formation
The seven-membered B-ring was forged through a palladium-catalyzed intramolecular Heck reaction, which simultaneously generated the C8-C9 bond and established the C9 quaternary stereocenter. Optimized conditions employed:
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
-
Base : K₂CO₃
-
Solvent : NMP/DMF (3:1) at 110°C
This step achieved 78% yield with >20:1 diastereoselectivity, as confirmed by NOE analysis.
Cuprate Conjugate Addition for C11 Stereocenter
The C11 quaternary center was installed via a stereospecific conjugate addition of a Gilman cuprate to a cyclopentenone intermediate. Key parameters included:
-
Cuprate : Me₂CuLi·LiCN
-
Temperature : -78°C in THF
-
Electrophilic Quench : TMSCl
This transformation proceeded in 85% yield with complete retention of configuration at C5.
Stereochemical Control Mechanisms
Asymmetric Reduction for C5 Configuration
The C5-(S) stereocenter was established through Noyori asymmetric transfer hydrogenation using:
-
Catalyst : (R,R)-TsDPEN-RuCl(p-cymene)
-
Hydrogen Source : HCO₂H/Et₃N azeotrope
-
Substrate : β-ketoester intermediate
This reduction achieved 98% ee, as determined by chiral HPLC analysis.
Ene Reaction for C10 Stereogenesis
A Lewis acid-catalyzed ene reaction between methyl vinyl ketone and a silyl enol ether installed the C10-(R) center:
-
Catalyst : EtAlCl₂ (20 mol%)
-
Solvent : CH₂Cl₂ at -40°C
-
Yield : 91% with 94% ee
The stereochemical outcome was rationalized through a chair-like transition state model.
Late-Stage Functionalization and Ring Closure
Electrochemical Oxidation for Seven-Membered Ring
An unconventional anodic oxidation closed the central seven-membered ring through radical cation coupling:
This step achieved 65% yield while preserving sensitive functional groups.
Ring-Closing Metathesis for Five-Membered Ring
The final D-ring was formed via Grubbs II-catalyzed metathesis:
-
Catalyst : H₂IMes(PCy₃)RuCl₂ (5 mol%)
-
Solvent : CH₂Cl₂ under N₂
-
Temperature : 40°C, 12 h
-
Yield : 82%
Olefin geometry was confirmed through NOESY correlations.
Synthetic Efficiency and Optimization Data
| Step | Reaction Type | Yield (%) | Stereoselectivity | Key Parameters |
|---|---|---|---|---|
| 1 | Asymmetric Reduction | 95 | 98% ee | Noyori catalyst, HCO₂H/Et₃N |
| 4 | Heck Cyclization | 78 | >20:1 dr | Pd(OAc)₂/dppf, K₂CO₃, NMP/DMF |
| 7 | Cuprate Addition | 85 | >95% ds | Me₂CuLi·LiCN, THF, -78°C |
| 12 | Electrochemical Oxidation | 65 | N/A | +1.8 V vs SCE, LiClO₄/MeCN-H₂O |
| 17 | Final Saponification | 92 | Retention | LiOH, THF/H₂O, 0°C |
Table 1: Critical steps in the guanacastepene E synthesis with performance metrics.
Comparative Analysis of Synthetic Approaches
While the primary route to guanacastepene E remains the 17-step synthesis detailed above, alternative strategies have been explored:
Biomimetic Polyene Cyclization : Early attempts utilizing acid-mediated cyclization of geranylgeranyl pyrophosphate analogs failed to produce the correct stereochemistry at C9, resulting in <5% yield of desired product.
Radical Cascade Approach : A proposed radical-based closure of the B-ring using Mn(OAc)₃ as oxidant showed promise in model systems but suffered from poor regiocontrol (3:1 mixture favoring incorrect isomer).
Challenges in Scale-Up and Process Optimization
Key bottlenecks identified during route development included:
-
Heck Reaction Scalability : Palladium catalyst loading was reduced from 10 mol% to 5 mol% through careful oxygen exclusion, lowering production costs by 38%.
-
Electrochemical Cell Design : Transitioning from batch to flow electrolysis improved mass transfer, increasing oxidation yield from 52% to 65%.
-
Metathesis Catalyst Recycling : Immobilization of Grubbs II catalyst on mesoporous silica enabled three reuse cycles without significant activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
